molecular formula C20H25FN4O3 B6449541 5-fluoro-2-{4-[2-(3-methoxyphenyl)acetyl]piperazin-1-yl}-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one CAS No. 2549024-95-3

5-fluoro-2-{4-[2-(3-methoxyphenyl)acetyl]piperazin-1-yl}-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one

Cat. No. B6449541
CAS RN: 2549024-95-3
M. Wt: 388.4 g/mol
InChI Key: XBJDGXOBKOJSJL-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a fluorine atom, a methoxy group, a piperazine ring, and a dihydropyrimidinone ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility, and reactivity .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the system in which it is used. Without more information, it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Without more information, it’s difficult to provide a detailed safety assessment .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. These could include further studies to determine its physical and chemical properties, investigations into its reactivity, or exploration of its potential uses .

properties

IUPAC Name

5-fluoro-2-[4-[2-(3-methoxyphenyl)acetyl]piperazin-1-yl]-4-propan-2-yl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN4O3/c1-13(2)18-17(21)19(27)23-20(22-18)25-9-7-24(8-10-25)16(26)12-14-5-4-6-15(11-14)28-3/h4-6,11,13H,7-10,12H2,1-3H3,(H,22,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJDGXOBKOJSJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=O)NC(=N1)N2CCN(CC2)C(=O)CC3=CC(=CC=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-2-[4-[2-(3-methoxyphenyl)acetyl]piperazin-1-yl]-4-propan-2-yl-1H-pyrimidin-6-one

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